Trichloroethyl-13C2,d2 β-D-Glucuronide
Description
Significance of Glucuronidation in Xenobiotic Metabolism Research
Glucuronidation is a major Phase II metabolic reaction that is crucial for the detoxification and elimination of a vast array of substances from the body. wikipedia.orgjove.com This process involves the enzymatic transfer of a glucuronic acid molecule from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.orgnih.gov The enzymes responsible for this transfer are the UDP-glucuronosyltransferases (UGTs), a superfamily of proteins primarily located in the liver but also present in other major organs like the intestine, kidneys, and brain. wikipedia.orgnih.govxenotech.comresearchgate.net
The primary function of glucuronidation is to increase the water-solubility of lipophilic (fat-soluble) compounds, such as drugs, environmental pollutants, and endogenous substances like bilirubin (B190676) and steroid hormones. wikipedia.orgnih.gov By converting these substances into more hydrophilic (water-soluble) glucuronide conjugates, the body can more easily excrete them through urine or bile. wisdomlib.orgnih.gov This metabolic pathway is responsible for the processing of an estimated 40-70% of xenobiotics and is considered the most important Phase II reaction. jove.comnih.gov
While typically a detoxification process, some glucuronide conjugates can be biologically active, contributing to the pharmacological or toxicological effects of the parent compound. nih.gov Therefore, studying glucuronidation is vital for understanding drug efficacy, drug-drug interactions, and the mechanisms of chemical toxicity. nih.govnih.gov
Overview of Trichloroethyl Glucuronides as Research Probes and Metabolites
Trichloroethyl glucuronide (TCOG) is not a compound used as a probe itself, but rather it is a key metabolite of the industrial solvent trichloroethylene (B50587) (TCE). nih.govnih.gov TCE is a xenobiotic of significant toxicological concern. nih.govcdc.gov Its metabolism in the body is complex, occurring via two main pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (B108866) (GSH) conjugation. nih.govnih.gov
The major oxidative pathway, occurring predominantly in the liver, converts TCE into several metabolites, including chloral (B1216628) hydrate (B1144303). nih.govsemanticscholar.org Chloral hydrate is then further metabolized to trichloroethanol (TCOH) and trichloroacetic acid (TCA). semanticscholar.org A significant portion of the trichloroethanol produced subsequently undergoes Phase II glucuronidation to form trichloroethyl β-D-glucuronide (TCOG), which is then excreted in the urine. nih.govnih.govsemanticscholar.org The presence and quantity of TCOG in urine are used as a biomarker to assess exposure to TCE. nih.gov
Properties
Molecular Formula |
C₆¹³C₂H₉D₂Cl₃O₇ |
|---|---|
Molecular Weight |
329.53 |
Synonyms |
2,2,2-Trichloroethyl-13C2,d2 β-D-Glucopyranosiduronic Acid; 2,2,2-Trichloroethanol-13C2,d2 Glucuronide; Urochloralic Acid-13C2,d2 ; β,β,β-Trichloroethyl-13C2,d2 -β-D-glucuronic Acid; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies
General Principles of β-D-Glucuronide Chemical Synthesis
Glucuronides are compounds formed by linking a substance to glucuronic acid via a glycosidic bond. wikipedia.orgwikipedia.org In the case of Trichloroethyl β-D-Glucuronide, the aglycone (2,2,2-trichloroethanol) is attached to the glucuronic acid molecule through an O-glycosidic bond, classifying it as an O-glucuronide. hmdb.ca The formation of this bond is a central challenge in carbohydrate chemistry. fiveable.me
The chemical synthesis of uronic acid glycosides is particularly demanding due to the presence of an electron-withdrawing carboxyl group at the C-5 position of the sugar ring. nih.gov This feature decreases the reactivity of the anomeric carbon (C-1), making the formation of the glycosidic linkage difficult. nih.gov To overcome this, synthetic chemists have developed two primary approaches:
Oxidation of a Pre-formed Glucoside: This method involves first forming a glycosidic bond with a glucose molecule and then oxidizing the primary alcohol at the C-6 position to a carboxylic acid.
Direct Glycosylation with an Activated Uronic Acid Donor: This is a more common approach where a glucuronic acid derivative is used directly. nih.gov The anomeric carbon is "activated" with a good leaving group to facilitate the nucleophilic attack by the aglycone's hydroxyl group. fiveable.meresearchgate.net
Common methods for activating the anomeric center include the Koenigs-Knorr reaction, which uses glycosyl halides, and the highly efficient trichloroacetimidate (B1259523) method. researchgate.net The choice of method and the protecting groups on the sugar's hydroxyls are critical for controlling the stereochemical outcome of the reaction, typically to achieve the β-configuration found in metabolic glucuronides. wikipedia.orgnih.gov
Strategies for Targeted Isotopic Labeling of Trichloroethyl-β-D-Glucuronide
The synthesis of Trichloroethyl-13C2,d2 β-D-Glucuronide requires the strategic introduction of stable isotopes into both the glucuronic acid and the trichloroethyl moieties before they are combined.
To create a glucuronic acid molecule with two ¹³C atoms, the synthesis must start with a glucose precursor that is already labeled at the desired positions. While uniformly ¹³C-labeled (U-¹³C) glucuronic acid is commercially available, position-specific labeling requires a more tailored approach. omicronbio.com
The general synthetic sequence is as follows:
Starting Material: A custom-synthesized glucose molecule with ¹³C atoms at two specific carbons of the pyranose ring is obtained.
Protection: The hydroxyl groups of the labeled glucose are protected, typically by acetylation or benzylation, to prevent unwanted side reactions. The C-6 primary alcohol is often protected with a group that can be removed selectively.
Oxidation: The protecting group at C-6 is removed, and the exposed primary alcohol is oxidized to a carboxylic acid. This step formally converts the glucose derivative into a glucuronic acid derivative. The newly formed carboxyl group is then typically protected as an ester (e.g., methyl ester).
Activation: The anomeric (C-1) hydroxyl group is converted into a good leaving group, such as a halide or a trichloroacetimidate, to create the activated glycosyl donor ready for coupling. nih.govresearchgate.netoup.com
The trichloroethyl portion of the target molecule contains two deuterium (B1214612) atoms, located on the carbon bearing the alcohol group (Cl₃C-CD₂OH). This requires the synthesis of deuterated 2,2,2-trichloroethanol. wikipedia.org While general hydrogen-deuterium exchange reactions exist, a direct synthetic approach offers greater control and specificity for achieving the desired labeling pattern. nih.govprinceton.edu
A highly effective method for this transformation is the reduction of a suitable precursor with a powerful deuterating agent. For example, an ester of trichloroacetic acid (e.g., methyl trichloroacetate) can be reduced using a strong deuterium donor like lithium aluminum deuteride-d₄ (LiAlD₄). This reaction replaces the carbonyl group with a CD₂ group, yielding the desired d₂-trichloroethanol with high isotopic purity.
With both the ¹³C₂-glucuronic acid donor and the d₂-trichloroethanol acceptor in hand, the key glycosylation reaction is performed. The trichloroacetimidate method is particularly well-suited for this step due to its high efficiency, even with deactivated donors. nih.govresearchgate.net
The reaction proceeds as follows:
The activated ¹³C₂-glucuronic acid trichloroacetimidate donor is dissolved in an anhydrous solvent.
The d₂-trichloroethanol acceptor is added, along with a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).
The stereochemistry of the newly formed glycosidic bond is crucial. To ensure the formation of the desired β-anomer, a "participating" protecting group, such as an acetyl group, is typically used at the C-2 position of the glucuronic acid donor. This group shields the top face of the sugar ring during the reaction, directing the incoming alcohol acceptor to attack from the bottom face, resulting in the β-linkage. nih.gov
Following the successful coupling, all protecting groups on the sugar ring and the carboxyl group are removed in a final deprotection step to yield the target compound, Trichloroethyl-¹³C₂,d₂ β-D-Glucuronide.
Analytical Characterization of Synthesized Isotope-Labeled Trichloroethyl β-D-Glucuronide for Research Applications
Confirming the identity and purity of the final isotopically labeled product is essential. High-resolution mass spectrometry is the definitive analytical tool for this purpose.
High-resolution mass spectrometry (HRMS), often performed on Fourier transform ion-cyclotron resonance (FTICR) or Orbitrap instruments, provides an extremely accurate mass measurement of a molecule. nih.gov This allows for the unambiguous determination of the elemental formula of the synthesized Trichloroethyl-¹³C₂,d₂ β-D-Glucuronide. The measured mass must match the theoretical mass calculated for the formula ¹³C₂C₆H₉D₂Cl₃O₇, which confirms the successful incorporation of both the carbon-13 and deuterium labels. nih.gov
The mass shift between the unlabeled compound and the final labeled product provides clear evidence of isotopic incorporation.
| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) [M-H]⁻ |
| Trichloroethyl β-D-Glucuronide | C₈H₁₁Cl₃O₇ | 323.9597 |
| Trichloroethyl-¹³C₂,d₂ β-D-Glucuronide | ¹³C₂C₆H₉D₂Cl₃O₇ | 327.9746 |
Furthermore, tandem mass spectrometry (MS/MS) is used to verify the structure. nih.gov In an MS/MS experiment, the parent ion of the labeled glucuronide is isolated and fragmented. The resulting fragment ions provide information about the molecule's connectivity. Key expected fragments would include:
A neutral loss corresponding to the labeled aglycone (d₂-trichloroethanol), confirming the identity of the conjugated moiety.
Characteristic fragment ions originating from the ¹³C₂-labeled glucuronic acid ring, confirming the location of the carbon labels. nih.gov
The combination of accurate mass measurement and logical fragmentation patterns provides conclusive structural proof of the synthesized Trichloroethyl-¹³C₂,d₂ β-D-Glucuronide. nih.gov
Nuclear Magnetic Resonance Spectroscopy for Isotopic Enrichment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and the assessment of isotopic enrichment and purity of this compound. Both ¹H and ¹³C NMR spectroscopy provide valuable information.
In the ¹H NMR spectrum, the incorporation of deuterium at the C1' position of the trichloroethyl moiety would result in the disappearance or significant reduction of the signal corresponding to the CH₂ group in the unlabeled compound. The presence of any residual signal would allow for the quantification of the deuteration level.
¹³C NMR spectroscopy is particularly powerful for determining the incorporation of the ¹³C labels. The signals for the two carbon atoms of the trichloroethyl group will be significantly enhanced in intensity due to the high enrichment. Furthermore, the coupling between the two adjacent ¹³C nuclei (¹³C-¹³C coupling) will result in the splitting of these signals into doublets, providing unambiguous evidence of the successful incorporation of the two adjacent ¹³C atoms. The absence of a central singlet in these signals would indicate a high level of ¹³C enrichment. The chemical shifts of the labeled carbons can be compared to those of the unlabeled compound to confirm the structure.
Deuterium NMR (²H NMR) can also be employed to directly observe the deuterium nuclei and confirm their position and enrichment level. sigmaaldrich.com This technique is particularly useful for highly deuterated compounds. sigmaaldrich.com
| Nucleus | Expected Observation for Isotopic Labeling | Information Gained |
| ¹H | Disappearance/reduction of CH₂ signal of the trichloroethyl group. | Confirmation and quantification of deuteration. |
| ¹³C | Intense doublet signals for the trichloroethyl carbons. | Confirmation and quantification of ¹³C₂ incorporation. |
| ²H | Signal corresponding to the deuterium on the trichloroethyl group. | Direct confirmation of deuteration site and enrichment. |
Purification and Quality Control of Research-Grade Stable Isotope Standards
The purification of this compound from the reaction mixture is crucial to remove any unreacted starting materials, byproducts, and unlabeled or partially labeled species. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the purification of small molecules like glucuronides. nih.gov Normal-phase or reversed-phase chromatography can be employed, depending on the polarity of the compound and the impurities. The choice of the mobile and stationary phases is optimized to achieve the best separation.
Stringent quality control (QC) is essential to ensure that the final product meets the high standards required for a research-grade stable isotope standard. musechem.com This involves a battery of analytical tests to confirm the identity, purity, and isotopic enrichment of the compound.
Identity Confirmation: The identity of the compound is confirmed by techniques such as mass spectrometry (MS) and NMR spectroscopy. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which should correspond to the calculated mass of the isotopically labeled compound.
Purity Assessment: The chemical purity is typically determined by HPLC with a suitable detector (e.g., UV or MS). The purity is often expressed as a percentage of the main peak area relative to the total peak area. A purity of >98% is generally expected for research-grade standards.
Isotopic Enrichment and Purity: The isotopic enrichment is a critical parameter and is determined using mass spectrometry and NMR. Mass spectrometry can provide the distribution of isotopologues, allowing for the calculation of the percentage of the desired labeled species. As discussed earlier, NMR spectroscopy provides detailed information about the location and extent of isotopic labeling. The absence of significant signals from the unlabeled species in the NMR spectrum confirms high isotopic purity.
The final product is typically provided as a well-characterized solid, often as a salt (e.g., potassium salt) to improve stability and handling. cymitquimica.comlgcstandards.com A comprehensive Certificate of Analysis (CoA) accompanies the standard, detailing the results of all QC tests.
| QC Parameter | Analytical Technique(s) | Acceptance Criteria (Typical) |
| Identity | Mass Spectrometry (MS), NMR Spectroscopy | Conforms to the expected structure and mass. |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | > 98% |
| Isotopic Enrichment | Mass Spectrometry (MS), NMR Spectroscopy | > 99% for each labeled position |
| Isotopic Purity | Mass Spectrometry (MS), NMR Spectroscopy | Minimal presence of unlabeled or partially labeled species. |
Advanced Analytical Methodologies for Research Quantification and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) Platformsresearchgate.netnumberanalytics.com
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the principal technology for the analysis of glucuronide conjugates. researchgate.net The direct measurement of these metabolites without prior hydrolysis offers significant advantages, including faster sample preparation and improved accuracy. researchgate.net The inherent polarity of glucuronides makes them amenable to LC separation, while the mass spectrometer provides the required sensitivity and specificity for detection. researchgate.net For isotopically labeled standards like Trichloroethyl-13C2,d2 β-D-Glucuronide, LC-MS allows for its distinction from the endogenous, unlabeled metabolite, which is fundamental for quantitative accuracy.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for metabolite profiling due to its ability to provide highly accurate mass measurements. This capability allows for the determination of the elemental composition of an unknown or target compound, significantly enhancing confidence in its identification. In the context of this compound, HRMS can confirm the presence of the heavy isotopes (¹³C and ²H) and the chlorine atoms based on the precise mass and distinct isotopic pattern. Recent advancements in HRMS instrumentation have improved speed and sensitivity, facilitating easier measurement of glucuronides in complex biological samples and enabling more robust method development. researchgate.net
Tandem mass spectrometry (MS/MS) is the cornerstone for the direct and quantitative analysis of glucuronide metabolites. researchgate.net This technique involves multiple stages of mass analysis, typically performed on a triple quadrupole instrument, which provides exceptional selectivity and sensitivity. researchgate.netnih.gov In an MS/MS experiment, a specific precursor ion (the intact molecule of interest) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion (a fragment of the original molecule) is selected in the second mass analyzer. nih.govlabce.com This process, known as multiple reaction monitoring (MRM), filters out chemical noise from the matrix, allowing for the detection and quantification of analytes at very low concentrations. labce.comlcms.cz
The high selectivity of MS/MS is particularly advantageous for distinguishing between isomeric glucuronides and their parent compounds, provided they are chromatographically separated. researchgate.net The soft ionization techniques used with MS/MS, such as electrospray ionization, permit the detection of intact quasi-molecular ions of glucuronide conjugates. nih.gov
Multiple Reaction Monitoring (MRM) is a targeted MS/MS technique that offers high sensitivity and specificity for quantifying molecules in complex mixtures. numberanalytics.comnih.gov The development of a robust MRM method requires the careful selection and optimization of experimental parameters. numberanalytics.com This process involves identifying the precursor ion (the mass-to-charge ratio, m/z, of the target analyte) and its most abundant and specific product ions, which are generated through collision-induced dissociation (CID). youtube.com
For this compound, the precursor ion would be the deprotonated molecule [M-H]⁻ in negative ion mode. A characteristic fragmentation for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da). researchgate.netnih.gov The optimization process involves infusing a standard solution of the analyte and systematically varying parameters like collision energy (CE) to maximize the signal for each precursor-to-product ion transition. numberanalytics.comyoutube.com This ensures maximum sensitivity for the quantitative assay. nih.gov
Table 1: Example of Optimized MRM Transitions for this compound (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Transition Type |
| This compound | 366.6 | 189.1 | 15 | Quantifier |
| This compound | 366.6 | 113.0 | 25 | Qualifier |
Note: The m/z values and collision energies are illustrative and would require empirical determination on the specific mass spectrometer used.
Electrospray ionization (ESI) is the most commonly employed ionization technique for the analysis of polar and thermally labile molecules like glucuronide conjugates. nih.govnih.gov ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, allowing for the detection of the intact molecular ion or a quasi-molecular ion (e.g., [M-H]⁻ or [M+H]⁺). nih.gov
For glucuronides, ESI is typically operated in the negative ion mode, which readily forms the deprotonated molecule [M-H]⁻. nih.gov This approach often yields high sensitivity and produces characteristic fragmentation patterns in MS/MS analysis, such as the neutral loss of the glucuronic acid moiety (C₆H₈O₆, 176 Da) and other signature fragments of the glucuronate itself, like m/z 113. nih.govresearchgate.net The efficiency of the ESI process can be influenced by the mobile phase composition; a higher percentage of organic solvent generally improves desolvation and ionization. scispace.com
Tandem Mass Spectrometry (MS/MS) for Selective and Sensitive Quantification
Chromatographic Separation Techniques for this compound Analysisnih.govresearchgate.net
The chromatographic separation is a critical component of the LC-MS analysis, ensuring that the target analyte is separated from matrix interferences and isomeric compounds before it enters the mass spectrometer. This compound is a highly polar compound due to the glucuronic acid moiety. researchgate.net The retention and separation of such polar analytes present a challenge for traditional reversed-phase liquid chromatography. nih.govwaters.com
The development of a suitable LC method involves the careful selection of the stationary phase, mobile phase, and elution mode to achieve optimal retention, peak shape, and resolution.
Stationary Phase Chemistry: Reversed-phase (RP) chromatography, typically using a C18-bonded silica (B1680970) stationary phase, is widely used for the separation of glucuronides. scispace.comnih.gov These nonpolar stationary phases work well for retaining and separating a broad range of compounds. waters.com However, for extremely polar analytes that may show poor retention on C18 columns, alternative chemistries can be employed. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a mobile phase rich in organic solvent, which improves the retention of very polar compounds. waters.comnih.govtripod.com Other options include polar-embedded stationary phases that provide stability in highly aqueous mobile phases and prevent phase collapse. tandfonline.com
Mobile Phase Composition: In reversed-phase LC for glucuronide analysis, the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov To improve peak shape and ionization efficiency, additives such as formic acid (0.1%) or acetic acid are commonly used to maintain a slightly acidic pH. scispace.comnih.gov Ammonium (B1175870) acetate (B1210297) can also be used as a buffer. scispace.com In HILIC, the mobile phase is predominantly organic (e.g., >75% acetonitrile) with a small amount of aqueous buffer, which is necessary to form a stable water layer on the polar stationary phase for the separation mechanism to work. waters.com
Gradient Elution: For complex samples containing analytes with a wide range of polarities, gradient elution is almost always preferred over isocratic elution. chromatographyonline.com A gradient program involves changing the composition of the mobile phase over the course of the analytical run. chromatographyonline.com Typically, for a reversed-phase separation, the run starts with a high percentage of the aqueous phase and gradually increases the percentage of the organic solvent. nih.gov This ensures that highly polar compounds are retained at the beginning of the run while more nonpolar compounds are eluted later, resulting in better resolution and more evenly distributed peaks throughout the chromatogram. chromatographyonline.comnih.gov
Table 2: Example of a Gradient Elution Program for Reversed-Phase LC Analysis
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 5 | 95 |
| 10.0 | 0.4 | 5 | 95 |
| 10.1 | 0.4 | 95 | 5 |
| 12.0 | 0.4 | 95 | 5 |
Note: This is a representative gradient program and must be optimized for the specific column and analytes.
Considerations for Ultra Performance Liquid Chromatography (UPLC) in Isotope-Labeled Compound Analysis
Ultra Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages for the analysis of isotope-labeled compounds like this compound. The primary goal when using a SIL internal standard is to have it co-elute perfectly with the unlabeled (native) analyte it is meant to quantify. waters.com UPLC systems, with their use of sub-2 µm particle columns, provide higher peak capacities and resolution compared to traditional HPLC, which is crucial for ensuring this co-elution. nih.gov
However, a phenomenon known as the "isotope effect" can sometimes lead to slight chromatographic separation between the labeled and unlabeled compounds. waters.com This is more common with deuterium (B1214612) (d) labels, as the replacement of hydrogen with deuterium can alter the molecule's lipophilicity, leading to small shifts in retention time. waters.com While ¹³C labeling, as present in this compound, is less prone to this effect, the presence of deuterium means that chromatographic conditions must be carefully optimized. researchgate.net
Key considerations for UPLC analysis include:
Column Chemistry: Selecting a column with high resolving power, such as a UPLC HSS T3 column, can help manage potential separation and ensure sharp peak shapes. nih.gov
Mobile Phase Composition: The mobile phase, including modifiers like ammonium formate (B1220265) or formic acid, must be optimized to ensure co-elution and enhance ionization efficiency for mass spectrometry. nih.gov
Injection Volume: In some UPLC applications, larger injection volumes can cause peak broadening or splitting for labeled glucuronides. nih.gov Therefore, minimizing the injection volume may be necessary to maintain peak integrity. nih.gov
Table 1: UPLC Method Parameters for Isotope-Labeled Glucuronide Analysis
| Parameter | Typical Setting/Consideration | Rationale |
| Column | UPLC HSS T3, 1.8 µm | Provides high resolution to ensure co-elution of labeled and unlabeled analytes. nih.gov |
| Mobile Phase | Acetonitrile/Water with Ammonium Formate | Ammonium formate can enhance the formation of protonated ions for certain labeled glucuronides, improving MS sensitivity. nih.gov |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for sub-2 µm particle columns to achieve maximum efficiency. |
| Column Temp. | 40 °C | Ensures reproducible retention times and can improve peak shape. nih.gov |
| Injection Vol. | 1 - 5 µL | Smaller volumes may be required to prevent peak distortion for some labeled compounds. nih.gov |
Application of this compound as a Stable Isotope Internal Standard (SIL-IS) in Quantitative Research
The use of a SIL internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis using mass spectrometry. waters.comchromatographyonline.com In this technique, known as isotope dilution mass spectrometry, a known quantity of the SIL-IS is added to a sample at the beginning of the preparation process. amazonaws.com Because the SIL-IS is chemically almost identical to the native analyte, it experiences the same variations during sample extraction, cleanup, and analysis, including any degradation or loss. amazonaws.comresearchgate.net
The mass spectrometer can differentiate between the native analyte and the heavier SIL-IS based on their mass difference. amazonaws.com By measuring the ratio of the native analyte's signal to the SIL-IS's signal, analysts can accurately calculate the concentration of the native analyte. waters.com This ratio remains constant even if the absolute signal intensity fluctuates due to factors like ion suppression, making the method highly robust. longdom.org
Liquid chromatography-mass spectrometry (LC-MS/MS) is highly sensitive but is susceptible to matrix effects, where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte. waters.comgimitec.com This can lead to ion suppression (decreased signal) or enhancement (increased signal), compromising the accuracy of quantification. waters.com
The use of this compound as an internal standard is the most effective strategy to compensate for these effects. longdom.orgchromatographyonline.com Since the SIL-IS co-elutes with the native analyte, it is subjected to the same degree of ion suppression or enhancement. waters.comlongdom.org This ensures that the ratio of their signals remains stable, correcting for the variability. longdom.org
Additional strategies to reduce matrix effects include:
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed to remove a significant portion of interfering matrix components before analysis. longdom.orgchromatographyonline.com
Chromatographic Separation: Optimizing the UPLC method to separate the analyte from the majority of matrix components reduces the chance of co-elution and ion suppression. longdom.org
Source Optimization: In some cases, switching the ionization source (e.g., from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI)) can reduce susceptibility to matrix effects, though this is compound-dependent. gimitec.com
Accuracy (trueness) and precision (reproducibility) are critical for reliable quantitative data. Complex matrices like blood, plasma, and urine contain numerous endogenous components that can interfere with analysis. gimitec.com The use of a SIL-IS like this compound is essential for achieving high accuracy and precision in these challenging samples. nih.gov
The SIL-IS compensates for variability at every stage of the analytical process:
Sample Preparation: It corrects for any loss of analyte during extraction and cleanup steps. waters.com
Instrumental Analysis: It corrects for fluctuations in injection volume and MS detector response. amazonaws.com
Matrix Effects: As previously discussed, it compensates for ion suppression or enhancement. waters.com
One study demonstrated the power of this approach in mycotoxin analysis. Without an internal standard, the apparent recovery of the analyte was only 29-37% due to severe matrix effects. nih.gov However, when a ¹³C-labeled internal standard was used, the calculated recovery improved to 95-99%, showcasing a dramatic enhancement in accuracy. nih.gov This highlights how a well-chosen SIL-IS, such as this compound, is indispensable for obtaining reliable quantitative results from complex biological samples.
Sample Preparation Techniques for Research Biological Matrices
The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. scribd.comnih.gov The choice of technique depends on the analyte's properties and the complexity of the matrix.
Protein Precipitation (PPT) is often the first step when working with plasma or serum samples. websiteonline.cn It involves adding a substance, typically a cold organic solvent like methanol or acetonitrile, to denature and precipitate the abundant proteins. websiteonline.cnnih.gov This is a simple and fast method to remove the bulk of macromolecules that can clog chromatography columns and cause significant matrix effects. nih.gov
Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous phase and an organic solvent. nih.gov For a glucuronide, which is relatively polar, the pH of the aqueous sample may be adjusted to ensure it remains in the aqueous layer while less polar interferences are extracted into an organic solvent like hexane. chromatographyonline.com In other approaches, such as a two-step LLE, solvents like methyl tert-butyl ether (MTBE) or dichloromethane (B109758) can be used to separate hydrophobic and hydrophilic compounds into different fractions. nih.govnih.gov
Solid Phase Extraction (SPE) is a powerful and selective sample cleanup technique. sigmaaldrich.com It operates like a form of digital chromatography, where a sample is passed through a cartridge containing a solid sorbent. sigmaaldrich.com The analyte can be retained on the sorbent while interferences are washed away, after which the purified analyte is eluted with a different solvent. nih.gov
For polar compounds like glucuronides, various SPE sorbents can be used. Mixed-mode phases that combine reversed-phase and ion-exchange mechanisms are often effective at removing challenging interferences like phospholipids (B1166683) from plasma samples. chromatographyonline.com The choice of sorbent is critical for achieving selective enrichment. rsc.org Research has shown that different SPE sorbents can yield varying analyte recoveries, making methods development crucial. rsc.org In some advanced methods, SPE can be used to fractionate a sample, separating a compound like ethyl glucuronide from other drugs of abuse into different extracts from a single sample preparation procedure. nih.gov
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Common Application for Glucuronide Analysis |
| Protein Precipitation (PPT) | Protein denaturation and removal using an organic solvent. websiteonline.cn | Simple, fast, removes bulk proteins. websiteonline.cn | Initial cleanup step for plasma/serum samples. nih.gov |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. nih.gov | Good for removing highly non-polar interferences. | Used to separate polar analytes from lipids and other hydrophobic matrix components. chromatographyonline.comnih.gov |
| Solid Phase Extraction (SPE) | Selective retention on a solid sorbent. sigmaaldrich.com | High selectivity, can remove specific classes of interferences, allows for analyte concentration. chromatographyonline.comsigmaaldrich.com | Selective enrichment of glucuronides from complex matrices like urine or hair, often using mixed-mode or polymeric sorbents. chromatographyonline.comnih.gov |
Method Validation Parameters for Academic Research Laboratories
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. mdpi.com For academic research laboratories, this ensures that the data generated are reliable and reproducible. The following sections detail the key validation parameters for an LC-MS/MS method for the analysis of this compound. While specific data for this exact labeled compound is not always published in its entirety, the principles and expected performance are based on the validation of methods for its non-labeled analogue, trichloroethanol glucuronide, and established bioanalytical guidelines. nih.govnih.gov
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In the context of quantifying trichloroethanol glucuronide using this compound as an internal standard, selectivity is assessed by analyzing blank matrix samples (e.g., plasma, urine) from various sources to ensure that no endogenous compounds interfere with the detection of either the analyte or the internal standard.
A typical experiment would involve analyzing at least six different blank matrix lots. The response of any interfering peaks at the retention time of the analyte should be less than 20% of the response of the lower limit of quantification (LLOQ). For the internal standard, the interference should be less than 5%. nih.gov
Analyte: Trichloroethanol glucuronide
Internal Standard: this compound
No significant interfering peaks from endogenous matrix components are expected at the retention times of trichloroethanol glucuronide and its labeled internal standard, demonstrating the high specificity of the LC-MS/MS method.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The dynamic range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise and accurate.
To determine linearity, a calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. A linear regression analysis is then applied. For the analysis of trichloroethanol glucuronide, a typical calibration curve might range from 5 to 500 mg/L. nih.gov The correlation coefficient (r²) should ideally be greater than 0.99.
Table 1: Representative Linearity Data for Trichloroethanol Glucuronide Analysis
| Concentration (mg/L) | Response Ratio (Analyte/IS) |
|---|---|
| 5 | 0.012 |
| 25 | 0.061 |
| 50 | 0.123 |
| 100 | 0.248 |
| 250 | 0.615 |
| 500 | 1.245 |
Note: This data is representative and based on typical analytical performance.
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The limit of quantification (LOQ), often referred to as the lower limit of quantification (LLOQ) in bioanalysis, is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.com
For trichloroethanol glucuronide, a typical LOD might be around 3 mg/L. nih.gov The LLOQ is generally established as the lowest concentration on the calibration curve that can be measured with a precision of ≤20% (as the coefficient of variation, CV) and an accuracy of 80-120%.
Table 2: Typical Sensitivity Parameters for Trichloroethanol Glucuronide Analysis
| Parameter | Value | Criteria |
|---|---|---|
| Limit of Detection (LOD) | ~3 mg/L | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 5 mg/L | Precision (CV) ≤ 20%, Accuracy 80-120% |
Note: Values are based on published data for the non-labeled analyte and may vary between laboratories and matrices. nih.gov
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the coefficient of variation (CV).
Accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). For bioanalytical methods, the acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LLOQ), and for precision, the CV should be ≤15% (≤20% at the LLOQ). nih.gov
Table 3: Representative Intra-Day and Inter-Day Accuracy and Precision Data
| QC Level | Nominal Conc. (mg/L) | Measured Conc. (mg/L) (Mean ± SD, n=5) | Accuracy (%) | Precision (CV, %) |
|---|---|---|---|---|
| Intra-Day | ||||
| Low | 15 | 14.8 ± 0.6 | 98.7 | 4.1 |
| Medium | 150 | 152.1 ± 5.3 | 101.4 | 3.5 |
| High | 400 | 395.2 ± 11.9 | 98.8 | 3.0 |
| Inter-Day | ||||
| Low | 15 | 15.3 ± 0.8 | 102.0 | 5.2 |
| Medium | 150 | 147.9 ± 7.1 | 98.6 | 4.8 |
| High | 400 | 408.4 ± 16.3 | 102.1 | 4.0 |
Note: This data is representative and based on typical analytical performance for analogous compounds.
Mechanistic and Enzymatic Investigations in in Vitro and Animal Models
Elucidation of Glucuronidation Pathways of Trichloroethanol and its Analogues in Research Systems
Glucuronidation is a major Phase II metabolic pathway that facilitates the elimination of various lipophilic compounds by conjugating them with glucuronic acid, thereby increasing their water solubility. nih.govwikipedia.org This reaction is catalyzed by the UGT family of enzymes. nih.gov The active site of UGTs is located within the lumen of the endoplasmic reticulum, which can create diffusional barriers for substrates and the resulting glucuronide products. nih.gov
Trichloroethanol, a metabolite of trichloroethylene (B50587), undergoes glucuronidation to form trichloroethanol glucuronide. nih.gov Studies in rats have shown that after administration of trichloroethanol, a significant portion is metabolized to its glucuronide conjugate. nih.gov Enterohepatic recirculation of trichloroethanol glucuronide has been identified as a significant contributor to the formation of trichloroacetic acid, another metabolite of trichloroethylene. nih.gov In fact, peak concentrations of trichloroethanol glucuronide in the bile of rats can be approximately 200 times higher than in systemic blood, highlighting the importance of this pathway in its disposition. nih.gov
| UGT Isoform | Substrate | Km (µM) | Reference |
|---|---|---|---|
| UGT1A1 | Bilirubin (B190676) | 0.26 | uniprot.org |
| UGT1A1 | 4-Methylumbelliferone | 70 | uniprot.org |
| UGT1A1 | 17β-Estradiol | 23 | uniprot.org |
| UGT2B7 | 17β-Estradiol | 10 | uniprot.org |
| UGT2B7 | 2-hydroxy-17β-estradiol | 33 | uniprot.org |
This table presents kinetic data for various substrates of common UGT isoforms to illustrate the range of enzyme kinetics, not specific data for trichloroethanol.
The human UGT superfamily is divided into two main families, UGT1 and UGT2, which are further categorized into subfamilies. nih.gov Several UGT isoforms have been identified as key players in drug metabolism, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15. criver.com While the specific UGT isoforms responsible for the glucuronidation of trichloroethanol are not definitively identified in the provided search results, it is known that the UGT2B subfamily is involved in the glucuronidation of a diverse range of chemicals, including steroids and bile acids. nih.gov Given the chemical structure of trichloroethanol, it is plausible that one or more isoforms from the UGT1A or UGT2B families are involved in its conjugation. Identifying the specific isoforms is a critical area of research for understanding inter-individual variability in trichloroethanol metabolism.
Studies on β-Glucuronidase-Mediated Hydrolysis of Trichloroethyl Glucuronide
β-glucuronidases are enzymes that catalyze the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans and other glucuronide conjugates. wikipedia.orgproteopedia.org This process can reverse the detoxification achieved by glucuronidation, releasing the original aglycone back into circulation. proteopedia.org
Human β-glucuronidase is a lysosomal enzyme that exists as a homotetramer. wikipedia.orgnih.gov The catalytic mechanism involves two glutamic acid residues, Glu540 and Glu451, which act as the nucleophilic and acidic residues, respectively. wikipedia.org The enzyme generally exhibits optimal activity at an acidic pH, consistent with its lysosomal localization. nih.gov However, bacterial β-glucuronidases found in the gut microbiota can have optimal activity at a neutral pH. nih.gov The specificity of β-glucuronidase is broad, allowing it to act on a variety of glucuronide substrates. proteopedia.org
The stability of glucuronide conjugates in research samples can be influenced by several factors. The pH of the sample and storage conditions are critical. tsu.edu For instance, fresh fecal samples show higher β-glucuronidase activity compared to stored samples, which can lead to the degradation of glucuronides if not handled properly. tsu.edu The presence of β-glucuronidase in various biological matrices, such as plasma and tissue homogenates, can also lead to the hydrolysis of glucuronides during sample processing and analysis. Therefore, the use of inhibitors of β-glucuronidase or immediate processing at low temperatures is often necessary to ensure the integrity of the glucuronide conjugate in research samples.
In Vitro Metabolic Stability Studies Using Research Models
In vitro metabolic stability assays are essential tools in drug discovery and development to predict the in vivo clearance of a compound. wuxiapptec.comnuvisan.com These studies typically involve incubating the compound of interest with liver microsomes or hepatocytes and monitoring its disappearance over time. wuxiapptec.com
For compounds that are primarily cleared through glucuronidation, such as trichloroethanol, in vitro systems like human liver microsomes and cryopreserved hepatocytes can be used to assess their metabolic stability. nih.govresearchgate.net While liver microsomes are a convenient and cost-effective model, they may underpredict in vivo glucuronidation. nih.gov Hepatocytes, which contain a more complete set of drug-metabolizing enzymes and cofactors, often provide a more accurate prediction of in vivo clearance for glucuronidated compounds. nih.govnih.gov
| In Vitro Model | Key Features | Typical Incubation Time | Reference |
|---|---|---|---|
| Liver Microsomes | Contains UGTs and CYP450 enzymes. | Up to 1 hour | wuxiapptec.com |
| Suspension Hepatocytes | More comprehensive enzyme system and cofactors. | Up to 4 hours | wuxiapptec.com |
| Plated Hepatocytes | Allows for longer incubation times. | Up to 48 hours | wuxiapptec.com |
This table summarizes common in vitro models used for metabolic stability studies.
Application of Trichloroethyl-13C2,d2 β-D-Glucuronide in Hepatic Microsomal and Cytosolic Incubation Systems
Hepatic microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs). Cytosolic fractions contain other important enzymes involved in conjugation reactions. While direct studies detailing the application of this compound in these systems are not extensively documented in publicly available literature, the principles of its use can be inferred from established methodologies.
In such systems, this stable isotope-labeled compound would primarily serve as an internal standard for the highly accurate quantification of the enzymatically formed, unlabeled Trichloroethyl β-D-Glucuronide. The metabolism of the parent compound, trichloroethylene (TCE), proceeds through oxidation by CYPs to form metabolites like trichloroethanol, which is then a substrate for UGTs. The rate and extent of trichloroethanol glucuronidation can be precisely measured using liquid chromatography-mass spectrometry (LC-MS) by comparing the signal of the formed metabolite to the known concentration of the added this compound. This approach minimizes variability arising from sample preparation and instrument response.
Utilization in Isolated Hepatocyte and Other Subcellular Fraction Studies for Metabolite Profiling
Isolated hepatocytes represent a more complete in vitro model as they contain a full complement of metabolic enzymes and cofactors, allowing for the study of both Phase I and Phase II metabolism in an integrated manner. In studies with isolated hepatocytes, this compound would be invaluable for metabolite profiling and quantitative analysis.
When hepatocytes are incubated with TCE, a variety of metabolites are formed. The stable isotope-labeled glucuronide can be used to confirm the identity of the corresponding unlabeled metabolite through co-elution in chromatographic separations and by comparing their mass spectral fragmentation patterns. Furthermore, it allows for the accurate quantification of the glucuronide conjugate formed over time, providing insights into the kinetics of UGT activity within the intact cell.
| In Vitro System | Primary Application of this compound | Information Gained |
| Hepatic Microsomes | Internal Standard for Quantification | Kinetics of UGT-mediated glucuronidation of trichloroethanol. |
| Cytosolic Fractions | Internal Standard for Quantification | Activity of specific cytosolic conjugating enzymes. |
| Isolated Hepatocytes | Internal Standard & Metabolite Identification | Overall rate of glucuronidation in an intact cell, confirmation of metabolite structure. |
Comparative Metabolism Across Diverse Research Species (e.g., Rodent, Non-Human Primate, Human-Derived Enzyme Systems)
Significant species differences can exist in the expression and activity of drug-metabolizing enzymes. Therefore, comparing the metabolism of a compound across species is a critical step in preclinical development and for extrapolating animal data to humans.
In Vivo Metabolic Tracing and Pharmacokinetic Research in Animal Models (excluding human clinical trials)
While in vitro studies provide valuable mechanistic information, in vivo studies in animal models are essential for understanding the complex interplay of ADME processes in a whole organism.
Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Processes for Chlorinated Compounds
ADME studies are fundamental to characterizing the pharmacokinetic profile of a compound. Although this compound is a metabolite, it can be administered to animals to study its own distribution and elimination, providing information on the processes of enterohepatic recirculation and biliary excretion of glucuronide conjugates.
More commonly, in ADME studies of the parent chlorinated compound, the labeled glucuronide would be used as an analytical standard to quantify the levels of the formed metabolite in various biological matrices such as plasma, urine, and bile. This is crucial for constructing a complete picture of the parent compound's metabolic fate.
Tracing of Parent Compound and Metabolite Fates in Experimental Organisms
The use of isotopically labeled compounds is central to metabolic tracing studies. Following administration of a labeled parent compound (e.g., 13C-TCE), the appearance of labeled metabolites, including this compound, can be tracked in different tissues and excreta over time.
In such experiments, the non-labeled this compound would serve as a crucial analytical tool. By co-injecting this standard with biological samples, it is possible to accurately quantify the concentration of the labeled metabolite that has been formed in vivo. This allows researchers to determine the rate and extent of the parent compound's conversion to its glucuronide conjugate and its subsequent elimination from the body.
| Animal Model Application | Role of this compound | Pharmacokinetic/Metabolic Parameter Determined |
| ADME Studies | Analytical Standard | Quantification of Trichloroethyl β-D-Glucuronide in plasma, urine, and bile. |
| Metabolic Tracing | Analytical Standard for Labeled Metabolite | Rate and extent of in vivo formation and elimination of the glucuronide conjugate. |
Advanced Research Applications and Methodological Directions
Application in Mechanistic Toxicology Research and Xenobiotic Metabolism Studies
The study of how foreign compounds (xenobiotics) are metabolized is fundamental to understanding their potential toxicity. mdpi.comnih.gov Trichloroethylene (B50587) (TCE), a widespread environmental contaminant, undergoes complex metabolism in the body, primarily through cytochrome P450-dependent oxidation and glutathione (B108866) (GSH) conjugation. mdpi.comnih.govaoemj.org The oxidative pathway leads to the formation of metabolites such as chloral (B1216628) hydrate (B1144303), trichloroacetic acid (TCA), and trichloroethanol (TCOH). nih.govclu-in.orgnih.gov TCOH can then be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form trichloroethanol glucuronide (TCOG), a major metabolite excreted in urine. mdpi.comclu-in.orgepa.gov
Trichloroethyl-13C2,d2 β-D-Glucuronide is indispensable in this context as an internal standard for the accurate quantification of the endogenously formed TCOG. In mechanistic toxicology, researchers aim to understand the precise metabolic pathways and the rates of metabolite formation, which are often linked to organ-specific toxicity. nih.govyoutube.com For instance, TCE exposure is associated with liver and kidney toxicity, and the balance between different metabolic pathways can influence these outcomes. nih.govnih.govuu.nl By using a labeled standard like this compound, researchers can perform isotope dilution mass spectrometry, a gold-standard analytical technique that corrects for sample matrix effects and variations in instrument response. This allows for the precise measurement of TCOG levels in various biological samples, such as urine and blood, providing crucial data for pharmacokinetic models and for assessing metabolic flux through the glucuronidation pathway. nih.gov Such studies are vital for understanding inter-individual, species-, and strain-dependent differences in TCE metabolism and susceptibility to its adverse health effects. nih.govyoutube.com
Role in Compound Specific Isotope Analysis (CSIA) for Environmental Degradation Research
Compound Specific Isotope Analysis (CSIA) is a powerful technique used to track the fate of contaminants in the environment and to distinguish between different degradation pathways. itrcweb.org This method relies on measuring the subtle changes in the stable isotope ratios (e.g., ¹³C/¹²C) of a contaminant as it undergoes transformation. itrcweb.orgyoutube.com While this compound is a metabolite and not the primary contaminant, the principles of CSIA applied to its parent compound, TCE, are crucial for environmental research.
Differentiating Biotic vs. Abiotic Degradation Pathways of Chlorinated Solvents (e.g., Trichloroethylene)
A significant challenge in environmental remediation is determining whether the breakdown of a contaminant like TCE is due to biological processes (biotic degradation) or non-biological chemical reactions (abiotic degradation). nih.govdtic.mil CSIA provides a means to distinguish between these pathways by leveraging the fact that different reaction mechanisms result in distinct isotopic fractionation patterns. nih.govresearchgate.net
For TCE, biotic reductive dechlorination, a process carried out by specific microorganisms, exhibits a different carbon isotope enrichment factor (ε) compared to abiotic degradation mediated by minerals like iron sulfide (B99878) (FeS) or through oxidation processes. nih.govresearchgate.netresearchgate.net Laboratory studies have established a range of isotope enrichment factors for various degradation pathways.
| Degradation Pathway | Organism/Medium | Isotope Enrichment Factor (ε) for Carbon (‰) |
| Biotic Reductive Dechlorination | Desulfuromonas michiganensis BB1 | -4.07 ± 0.48 |
| Sulfurospirillum multivorans | -12.8 ± 1.6 | |
| Bacterial Consortium (BDI) | -15.27 ± 0.79 | |
| Abiotic Reductive Dechlorination | Iron Sulfide (FeS) at pH 8 | -33.4 ± 1.5 |
| Photocatalytic Degradation | Titanium Dioxide (TiO₂) | -2.0 ± 0.2 to -3.2 ± 0.5 |
| Oxidation | Potassium Permanganate (B83412) (KMnO₄) | -24.4 ± 0.9 |
This table presents representative data from various studies and is for illustrative purposes. mdpi.comnih.govmdpi.com
By analyzing the isotopic signature of the remaining TCE at a contaminated site, researchers can infer the dominant degradation mechanism. acs.orgnih.gov A significant negative enrichment factor would suggest abiotic processes are at play, whereas a smaller fractionation might point towards biotic activity. nih.gov
Evaluation of Contaminant Transformation and Remediation Processes in Environmental Models
CSIA is also a valuable tool for quantitatively assessing the effectiveness of remediation efforts at contaminated sites. mdpi.comyoutube.com By measuring the change in the isotopic composition of the contaminant over time or along a groundwater flow path, the extent of degradation can be calculated using the Rayleigh equation. mdpi.commdpi.com This provides direct evidence of contaminant transformation, which is often more robust than relying solely on concentration changes that can be affected by dilution or sorption. acs.org
The stable isotope enrichment factors (ε) determined in laboratory studies for specific degradation processes, such as in-situ chemical oxidation (ISCO) with permanganate or photocatalytic degradation, can be applied to field data to quantify the extent of remediation. mdpi.commdpi.comnih.gov This approach allows for a more accurate assessment of the performance of different remediation technologies and helps in optimizing their application. youtube.com
Utilization in Metabolomics and Flux Analysis with Stable Isotopic Tracers
Stable isotope-labeled compounds are at the heart of metabolomics and metabolic flux analysis (MFA), providing a dynamic view of cellular metabolism that is unattainable with simple concentration measurements.
Elucidating Metabolic Pathway Activities and Regulatory Mechanisms
Metabolomics studies that aim to understand the global metabolic response to a xenobiotic exposure, such as TCE, benefit immensely from the use of labeled standards. nih.govscilit.com In a non-targeted metabolomics study of workers exposed to TCE, numerous chlorinated compounds and perturbations in endogenous metabolic pathways, including purine (B94841) and bile acid metabolism, were identified. nih.govscilit.com The use of an internal standard like this compound would be essential in such studies for the confident identification and quantification of TCOG, helping to link external exposure to internal dose and metabolic response. nih.gov This allows researchers to elucidate the specific metabolic pathways that are affected by the xenobiotic and to understand the regulatory mechanisms that are activated in response to the toxic insult.
Dynamic Mapping of Metabolite Traffic in Biochemical Networks
Metabolic flux analysis (MFA) uses stable isotope tracers to map the flow of atoms through metabolic networks. nih.govcreative-proteomics.com While typically applied to central carbon metabolism using tracers like ¹³C-glucose, the principles can be extended to xenobiotic metabolism. nih.govcreative-proteomics.comyoutube.com By introducing a labeled precursor and tracking the appearance of the label in downstream metabolites, the rates (fluxes) of different metabolic reactions can be determined.
In the context of TCE metabolism, while this compound is a metabolic end-product, its use as a standard is crucial for studies that might use labeled TCE to trace its metabolic fate. Accurately quantifying the formation of TCOG over time is a key component of determining the flux through the glucuronidation pathway. This information is critical for systems biology approaches that aim to model the entire metabolic network of TCE and to predict how factors like genetic polymorphisms in metabolic enzymes might alter an individual's susceptibility to toxicity. youtube.com
Development of Novel Bioanalytical Assays for Research Biomarkers of Exposure and Effect
The development of sensitive and specific bioanalytical assays is fundamental to accurately assess exposure to trichloroethylene and to identify biomarkers of biological effect. This compound plays a pivotal role as an internal standard in the evolution of these assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). nih.govepa.gov
The use of a stable isotope-labeled internal standard like this compound is critical for quantitative accuracy. sciex.comnih.gov Since this standard has a known concentration and is chemically identical to the analyte of interest (trichloroethyl β-D-glucuronide), but with a different mass due to the carbon-13 and deuterium (B1214612) labels, it can be added to biological samples at the beginning of the sample preparation process. epa.gov This allows for the correction of analyte loss during extraction and accounts for matrix effects that can suppress or enhance the ionization of the analyte in the mass spectrometer. nih.govepa.gov
Novel bioanalytical methods are moving beyond simple quantification to more comprehensive profiling. For instance, chemical isotope labeling coupled with a dual-filtering strategy has been developed for the global profiling of glucuronide metabolites. In such methods, while not using this compound directly for derivatization, the principles of using isotopic signatures to confidently identify and quantify metabolites are central.
Research findings have demonstrated that methods utilizing isotopically-labeled internal standards enable the construction of precise calibration curves for the quantification of TCE metabolites in various tissues, such as the liver and kidneys. sciex.comnih.gov These assays are crucial for toxicokinetic studies that investigate how the body absorbs, distributes, metabolizes, and excretes TCE.
| Parameter | Description | Relevance to this compound |
| Analyte | Trichloroethyl β-D-Glucuronide | The non-labeled counterpart to the internal standard. |
| Internal Standard | This compound | Used for accurate quantification by correcting for matrix effects and sample preparation variability. |
| Technique | LC-MS/MS | Provides the necessary selectivity and sensitivity for detection in complex biological matrices. nih.gov |
| Application | Biomarker of Exposure | Presence and quantity in urine or blood indicate exposure to trichloroethylene. |
| Advantage | High Accuracy & Precision | The use of a stable isotope-labeled standard is the gold standard for quantitative bioanalysis. sciex.comnih.gov |
Integration into Multi-Omics Research for Systemic Biological Understanding
The biological impact of trichloroethylene exposure is complex, affecting multiple cellular pathways. scispace.com To gain a holistic understanding, researchers are increasingly turning to multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics. In this context, accurate metabolomic data is foundational, and the use of standards like this compound is essential for generating reliable quantitative data for integration.
High-resolution metabolomics studies have been conducted on workers occupationally exposed to TCE to identify metabolic signatures of exposure and effect. These studies reveal alterations in endogenous metabolism, including pathways related to purine catabolism and bile acid biosynthesis. The precise quantification of TCE metabolites, facilitated by the use of isotopically labeled internal standards, allows for robust correlations between the level of exposure and the extent of metabolic perturbation.
While a specific study explicitly detailing the integration of data generated using this compound with other omics data is not available, the principle is well-established. For example, quantitative data on trichloroethyl glucuronide levels could be correlated with gene expression changes (transcriptomics) in metabolic enzymes responsible for glucuronidation, or with protein level changes (proteomics) of those same enzymes. Such an integrated analysis could reveal, for instance, if individuals with certain genetic polymorphisms are more or less efficient at detoxifying TCE through glucuronidation.
| Omics Field | Type of Data | Potential Integration with this compound Data |
| Metabolomics | Quantitative levels of trichloroethyl β-D-glucuronide | Provides the core data on the metabolic fate of TCE, anchored by the internal standard. |
| Genomics | Genetic variations (e.g., SNPs) in metabolic enzymes | Correlating genetic makeup with the efficiency of glucuronide formation. |
| Transcriptomics | Gene expression levels of UGTs and other enzymes | Understanding the regulatory response of metabolic pathways to TCE exposure. |
| Proteomics | Protein abundance of metabolic enzymes and transporters | Linking enzyme levels directly to the rate of metabolite formation and elimination. |
Future Directions in the Synthesis of Complex Isotope-Labeled Glucuronides for Research
The synthesis of stable isotope-labeled glucuronides, particularly those with multiple labels like this compound, is a chemically challenging but vital area of research. Future developments are focused on improving synthetic efficiency, versatility, and the introduction of labels at specific positions to aid in metabolic pathway elucidation.
Current synthetic routes to labeled glucuronides often involve multi-step processes. For instance, the synthesis of deuterated drug glucuronides has been achieved using a deuterated α-trichloroimidate glucuronic ester as a precursor. nih.gov This highlights a general strategy where a labeled glucuronic acid donor is coupled with the aglycone of interest. For this compound, the synthesis would require a trichloroethanol molecule labeled with both deuterium and carbon-13.
Future research in this area will likely focus on:
More Efficient Coupling Reagents: Developing new catalysts and coupling reagents to improve the yield and stereoselectivity of the glycosylation reaction, which is often a critical and low-yielding step.
Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic methods. For example, UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo, could be used in vitro to conjugate labeled aglycones with UDP-glucuronic acid.
Positional Isotope Labeling: Synthesizing a suite of isotopologues with labels at different positions within the trichloroethyl or glucuronic acid moiety. This would allow for more detailed mechanistic studies of how the molecule fragments in a mass spectrometer and how it is metabolized in biological systems.
The development of more sophisticated synthetic methods will enable the production of a wider range of complex labeled glucuronides, not just for TCE but for numerous other xenobiotics and endogenous compounds, thereby advancing many areas of biomedical research.
Emerging Methodological Advancements in Mass Spectrometry for Glucuronide Analysis
Mass spectrometry is the cornerstone technique for the analysis of glucuronide conjugates, and continuous advancements are pushing the boundaries of sensitivity and specificity. nih.gov The use of internal standards like this compound is synergistic with these technological improvements, allowing researchers to take full advantage of the enhanced capabilities of modern mass spectrometers.
Emerging trends in mass spectrometry relevant to glucuronide analysis include:
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide very high mass accuracy and resolution. This allows for the confident identification of metabolites based on their exact mass and isotopic pattern, reducing ambiguity.
Novel Fragmentation Techniques: Techniques like Electron Activated Dissociation (EAD) are being developed to provide more detailed structural information. Traditional collision-induced dissociation (CID) often results in the loss of the entire glucuronic acid moiety. EAD can produce fragment ions that reveal the specific site of glucuronidation, which is a significant challenge in metabolite identification.
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. This additional dimension of separation can resolve isomeric glucuronides that are not separable by chromatography alone.
In Silico Deconjugation: This is a data analysis strategy where tandem mass spectra of glucuronides are computationally processed to remove the glucuronic acid moiety, generating a spectrum of the aglycone. This allows for the identification of the parent compound by searching against existing spectral libraries.
These advancements, when combined with the use of high-purity, stable isotope-labeled internal standards, are enabling more comprehensive and accurate characterization of glucuronide metabolites in complex biological samples. This, in turn, leads to a better understanding of the metabolic pathways of compounds like trichloroethylene and their implications for human health.
Q & A
Q. What statistical approaches are critical for validating its pharmacokinetic parameters in human studies?
- Methodology : Non-compartmental analysis (NCA) for AUC and Cmax, with bootstrap resampling to assess confidence intervals. Use mixed-effects modeling to account for inter-individual variability in glucuronidation rates .
Key Notes for Experimental Design
- Contradiction Management : If isotopic labeling alters enzymatic activity (e.g., reduced UGT affinity), validate findings with unlabeled controls and molecular docking simulations to assess steric/electronic effects .
- Data Reproducibility : Adhere to FDA/EMA guidelines for bioanalytical method validation (precision, accuracy, matrix effect ≤15%). Include QC samples at low, mid, and high concentrations in each batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
